N-[(4-bromophenyl)methyl]propan-1-amine
Description
Contextual Significance of Brominated Amine Derivatives in Chemical Sciences
Brominated amine derivatives are a cornerstone of modern organic chemistry and drug discovery. The inclusion of a bromine atom in an organic molecule imparts several valuable properties. Bromine's high atomic mass and specific electronic characteristics can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In synthetic chemistry, the carbon-bromine bond is a highly versatile functional handle. It is a key participant in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.net This reactivity allows chemists to use brominated compounds as foundational scaffolds for constructing more complex molecular architectures. Consequently, brominated intermediates are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.net
Historical Perspective of N-Substituted Arylalkylamines in Scientific Inquiry
The arylalkylamine scaffold is a privileged structure in chemistry and pharmacology, forming the backbone of many essential biomolecules and synthetic drugs. wikipedia.orgncert.nic.in Historically, research into this class was driven by the discovery of naturally occurring monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and adrenaline, all of which are arylalkylamines. These findings spurred decades of scientific inquiry into how the structure of these compounds relates to their function in the central nervous system. wikipedia.org
Early synthetic efforts focused on creating analogues of these natural compounds to modulate their effects, leading to the development of a vast range of therapeutic agents, including antidepressants, stimulants, and decongestants. wikipedia.orggoogle.com The N-substituent on the amine—the alkyl or aryl group attached to the nitrogen—was quickly identified as a critical determinant of a compound's pharmacological profile. Varying the size, shape, and electronic properties of this substituent allows for the fine-tuning of receptor selectivity and potency. The ongoing evolution of synthetic methodologies continues to expand the chemical space of N-substituted arylalkylamines, making them a subject of enduring interest in the quest for novel therapeutic agents. rsc.orgnih.gov
Scope and Research Imperatives for N-[(4-bromophenyl)methyl]propan-1-amine
Direct and extensive research on this compound is limited in publicly available literature. However, its structure embodies the key features of the aforementioned classes, defining its primary research imperative as a versatile chemical intermediate. The molecule can be deconstructed into three significant motifs: a 4-bromophenyl ring, a secondary amine, and an N-propyl group.
The 4-bromophenyl group serves as a latent site for molecular elaboration. Researchers can leverage the bromine atom to introduce a wide variety of other functional groups or to connect the entire molecule to another complex fragment via cross-coupling chemistry. researchgate.net
The secondary amine provides a point for further substitution and is a common feature in biologically active molecules, influencing properties like basicity and hydrogen bonding capacity.
The N-propyl group affects the compound's steric bulk and lipophilicity, which are critical parameters in medicinal chemistry for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The primary research value of this compound, therefore, lies in its potential use in combinatorial chemistry and fragment-based drug discovery. It can be used to generate libraries of more complex, diverse compounds for screening against various biological targets. For instance, a research program could use this compound as a starting material, employing a Suzuki coupling at the bromine position to create a series of biaryl compounds, and then potentially modify the N-propyl group to explore structure-activity relationships. This positions the compound as a valuable, though perhaps unassuming, tool for enabling future discoveries.
Data Tables
Table 1: Physicochemical Properties of a Structurally Related Compound: 1-(4-Bromophenyl)propan-1-amine
| Property | Value |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| IUPAC Name | 1-(4-bromophenyl)propan-1-amine |
| SMILES | CCC(C1=CC=C(C=C1)Br)N |
| InChIKey | WKPWFAZJGVXPCH-UHFFFAOYSA-N |
Table 2: Research Significance of Structural Motifs in this compound
| Structural Motif | Significance in Chemical Research |
| 4-Bromophenyl Group | Serves as a key precursor for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of complex biaryl and other substituted aromatic systems. researchgate.net |
| Secondary Amine | A common functional group in pharmaceuticals that acts as a hydrogen bond acceptor/donor and influences the pKa and solubility of the molecule. It provides a site for further functionalization. ncert.nic.in |
| Propyl Group | Modulates lipophilicity and steric properties, which can be critical for optimizing binding to biological targets and improving pharmacokinetic profiles in drug discovery programs. |
| Benzylamine (B48309) Core | The core structure (an amine attached to a methylene (B1212753) bridge which is attached to a phenyl ring) is a well-established pharmacophore present in numerous biologically active compounds. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWHQBWJJQFTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Strategic Approaches for N-[(4-bromophenyl)methyl]propan-1-amine Scaffold Construction
The primary strategies for constructing the this compound molecule involve forming the crucial carbon-nitrogen bond between the 4-bromobenzyl moiety and the propan-1-amine unit. The main approaches include direct nucleophilic substitution, reductive amination, and palladium-catalyzed coupling reactions.
Nucleophilic substitution represents a direct and fundamental approach for the N-alkylation of amines. In the context of synthesizing this compound, this typically involves the reaction of 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) with propan-1-amine. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group in what is generally an SN2 reaction. masterorganicchemistry.comlibretexts.org
A significant challenge in this method is controlling the degree of alkylation. libretexts.org The primary amine product, this compound, is itself a nucleophile and can react with another molecule of the 4-bromobenzyl halide to produce a tertiary amine. This over-alkylation can be mitigated by using a large excess of the primary amine (propan-1-amine). libretexts.org
Alternatively, more controlled methods for mono-N-alkylation have been developed. One efficient and chemoselective method involves the use of cesium carbonate (Cs₂CO₃) in an anhydrous solvent like N,N-dimethylformamide (DMF). This base is effective in promoting the direct mono-N-alkylation of primary benzylamines with alkyl halides, achieving yields up to 98% while suppressing the undesired dialkylation. researchgate.net The choice of solvent, base, and temperature are critical parameters for optimizing this reaction. researchgate.netgoogle.com
Table 1: Optimization of Nucleophilic Substitution Conditions This table is illustrative, based on general findings for N-alkylation reactions.
| Entry | Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product |
| 1 | K₂CO₃ | Acetonitrile | 80 | Moderate |
| 2 | Et₃N | Dichloromethane | 25 | Low to Moderate |
| 3 | LiHMDS | Tetrahydrofuran | 0-25 | Good |
| 4 | Cs₂CO₃ | DMF | 60 | Excellent |
Reductive amination is a widely used and highly effective method for forming amines from carbonyl compounds. wikipedia.org This two-step, often one-pot, process is a cornerstone of amine synthesis due to its versatility and efficiency. libretexts.orgyoutube.com To synthesize this compound, this protocol would involve the reaction of 4-bromobenzaldehyde (B125591) with propan-1-amine.
The reaction proceeds in two main stages:
Imine Formation: The amine (propan-1-amine) adds to the carbonyl group of the aldehyde (4-bromobenzaldehyde) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (or Schiff base). This step is typically catalyzed by a trace amount of acid, with optimal conditions often being mildly acidic (pH ~5). youtube.comorganicchemistrytutor.com
Reduction: The intermediate imine is then reduced to the final amine product. This reduction is carried out in situ by a reducing agent that is selective for the imine over the starting aldehyde. organicchemistrytutor.com
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organicchemistrytutor.comchemistrysteps.com Sodium cyanoborohydride is particularly effective because it is mild enough not to reduce the aldehyde starting material at the slightly acidic pH required for imine formation, but it readily reduces the protonated imine (iminium ion). youtube.comorganicchemistrytutor.com This allows the entire reaction to be performed in a single pot. wikipedia.orgyoutube.com More recently, strategies using carboxylic acids as the alkylating reagents with a hydrogen source like ammonia (B1221849) borane (B79455) have also been developed. rsc.orgrsc.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrates | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective in one-pot reactions; toxic cyanide byproduct. organicchemistrytutor.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Milder, non-toxic alternative to NaBH₃CN; particularly good for aldehydes. |
| Catalytic Hydrogenation (H₂, Pd/C) | Aldehydes, Ketones | "Green" method; can sometimes lead to dehalogenation of aryl halides. wikipedia.org |
| Ammonia Borane (H₃B·NH₃) | Carboxylic Acids | Allows use of carboxylic acids as alkylating agents. rsc.org |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. mit.edu This methodology allows for the formation of a C-N bond between an aryl halide and an amine. While direct synthesis of the target benzylamine (B48309) via this route is less common, the principles are crucial for constructing precursors or analogues containing the bromophenyl moiety.
For instance, a related structure like N-(4-bromophenyl)propan-1-amine could be synthesized by the palladium-catalyzed coupling of 1,4-dibromobenzene (B42075) with propan-1-amine. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand like BINAP or P(t-Bu)₃, and a strong base like NaOtBu. nih.govresearchgate.net
The efficiency of these couplings depends on the choice of catalyst, ligand, base, and solvent. mit.edunih.gov While highly effective for aryl halides, applying this reaction to benzyl (B1604629) halides is less typical, with nucleophilic substitution often being the more direct route. However, for complex molecules, the ability to form C-N bonds with aryl halides is a powerful tool for incorporating the bromophenyl group. organic-chemistry.orgnih.gov
While this compound is an achiral molecule, its derivatives can be chiral if a substituent is introduced at the benzylic carbon (e.g., N-[1-(4-bromophenyl)ethyl]propan-1-amine). In such cases, obtaining enantiomerically pure forms is often crucial for biological applications. Two primary strategies exist for this: stereoselective synthesis and chiral resolution.
Stereoselective Synthesis: This approach aims to create a specific enantiomer directly. Asymmetric reductive amination is one such method, where an achiral ketone is converted into a chiral amine using a chiral catalyst or auxiliary. wikipedia.org
Chiral Resolution: This is the most common method for separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. libretexts.orglibretexts.org The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by techniques such as fractional crystallization. libretexts.orgthieme-connect.de Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org Enzymatic resolution, which uses enzymes to selectively react with one enantiomer, is another powerful technique. nih.gov
Reaction Mechanism Elucidation for this compound Formation
Understanding the reaction mechanisms is key to controlling the synthesis.
Nucleophilic Substitution (SN2): The reaction of 4-bromobenzyl bromide (a primary benzylic halide) with propan-1-amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the amine's nucleophilic nitrogen attacks the carbon atom bearing the bromine, while the bromide ion departs simultaneously. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the amine and the alkyl halide.
Reductive Amination: The mechanism begins with the nucleophilic addition of propan-1-amine to the carbonyl carbon of 4-bromobenzaldehyde. organicchemistrytutor.com A series of proton transfers follows, leading to a hemiaminal intermediate. youtube.com Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The departure of water, assisted by the nitrogen's lone pair, generates a resonance-stabilized iminium ion. organicchemistrytutor.comchemistrysteps.com In the final step, a hydride ion (H⁻) from the reducing agent (e.g., NaBH₃CN) attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to the C-N single bond of the final secondary amine product. youtube.comorganicchemistrytutor.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the yield and purity of this compound, reaction conditions must be carefully optimized.
For Nucleophilic Substitution:
Stoichiometry: Using a large excess of propan-1-amine can effectively suppress the formation of the dialkylated byproduct. libretexts.org
Base and Solvent: As shown in studies on related N-alkylations, the choice of base and solvent is critical. A combination like cesium carbonate in DMF has been shown to be highly effective for promoting selective mono-alkylation. researchgate.net Weaker bases may require higher temperatures, while stronger, non-nucleophilic bases like LiHMDS can also be effective. researchgate.net
Temperature: The reaction temperature should be controlled to balance a reasonable reaction rate with the prevention of side reactions or decomposition.
For Reductive Amination:
pH Control: Maintaining a slightly acidic pH (around 5) is crucial. If the solution is too acidic, the starting amine will be protonated and become non-nucleophilic. If it is too basic, the protonation of the hemiaminal intermediate and subsequent water elimination will be too slow. youtube.com
Reducing Agent: The choice of reducing agent is important. A mild agent like NaBH₃CN or NaBH(OAc)₃ is preferred as it selectively reduces the iminium ion without affecting the starting aldehyde. organicchemistrytutor.com
Water Removal: In some cases, the removal of water formed during imine formation (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium toward the product and improve yields.
By carefully selecting the synthetic strategy and fine-tuning the reaction parameters, this compound can be synthesized efficiently and in high purity.
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of this compound. These approaches aim to minimize environmental impact by reducing waste, utilizing less hazardous materials, and improving energy efficiency. A primary focus has been on the development of catalytic reductive amination processes that are both efficient and environmentally benign. frontiersin.orgnih.gov
Reductive amination, a cornerstone in the synthesis of secondary amines, involves the reaction of a carbonyl compound, in this case, 4-bromobenzaldehyde, with a primary amine, propan-1-amine, to form an imine intermediate, which is subsequently reduced. frontiersin.orgnih.gov Green approaches to this process concentrate on several key areas: the use of eco-friendly solvents, the development of recyclable and non-toxic catalysts, and the implementation of solvent-free reaction conditions. nih.govgctlc.org
One of the key strategies in greening the synthesis of this compound is the replacement of volatile organic solvents with more sustainable alternatives. Traditional syntheses might employ chlorinated solvents or other environmentally persistent media. In contrast, green methodologies advocate for the use of water, ethanol (B145695), or ionic liquids. gctlc.orgunive.itmdpi.com Ethanol, being a bio-based solvent, is a particularly attractive option. gctlc.org Furthermore, solvent-free synthesis represents a highly desirable green alternative, minimizing waste and simplifying product isolation. nih.gov
The choice of catalyst is another critical aspect of green synthesis. While noble metal catalysts are effective, there is a drive towards utilizing more abundant and less toxic non-noble metal catalysts. frontiersin.orgnih.gov Heterogeneous catalysts are particularly favored as they can be easily recovered and reused, reducing waste and cost. rsc.org Research has explored the use of various supported metal nanoparticles and zeolites as efficient catalysts for reductive amination under milder conditions. nih.gov
Moreover, the direct reductive coupling of nitro compounds with aldehydes presents a one-pot catalytic process that aligns with green chemistry principles by combining the synthesis of the primary amine precursor and the subsequent reductive amination. frontiersin.orgnih.gov This approach, however, is more applicable to the synthesis of the amine reactant rather than the final secondary amine product in this specific case.
The following table summarizes a comparative overview of traditional versus green chemistry approaches for the synthesis of this compound via reductive amination.
| Parameter | Traditional Approach | Green Chemistry Approach |
| Solvent | Dichloromethane, Toluene | Ethanol, Water, Ionic Liquids, Solvent-free |
| Catalyst | Homogeneous noble metal catalysts | Heterogeneous non-noble metal catalysts, Biocatalysts |
| Reducing Agent | Metal hydrides (e.g., NaBH4 in excess) | Catalytic hydrogenation (H2), Transfer hydrogenation |
| Energy Input | Often requires heating | Milder reaction conditions, potential for ambient temperature reactions |
| Waste Generation | Higher, due to solvent use and catalyst disposal | Minimized, through solvent-free conditions and catalyst recycling |
Recent research findings have highlighted the efficacy of specific green catalytic systems. For instance, studies on related reductive aminations have demonstrated high yields and selectivities using catalysts based on iron, nickel, or copper, which are more sustainable alternatives to platinum or palladium. mdpi.com The application of these systems to the synthesis of this compound is a promising area for further investigation.
The principles of green chemistry are continuously evolving, with ongoing research into novel catalytic systems, bio-based solvents, and energy-efficient reaction technologies like microwave-assisted synthesis and electrolysis. mdpi.comrsc.org The adoption of these principles in the production of this compound not only reduces the environmental footprint but can also lead to more cost-effective and safer manufacturing processes.
Structure Activity Relationship Sar and Structural Modification Studies
Exploration of Substituent Effects on the N-[(4-bromophenyl)methyl]propan-1-amine Core
The core structure of this compound offers several points for modification: the aromatic ring, the amine functionality, and the connecting benzylmethylene bridge. Structure-activity relationship (SAR) studies have systematically investigated how changes at these positions impact the molecule's interaction with biological targets.
The 4-bromo-substituted phenyl ring is a key feature of the parent compound. Modifications to this ring, including altering the position of the halogen or replacing the entire phenyl ring with a heteroaromatic system like pyrimidine (B1678525), have profound effects on activity.
Studies on related N-benzylamine structures have shown that the position of substituents on the aromatic ring is critical. For instance, in a series of ketamine analogs, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts, indicating that the substitution pattern directly influences the binding orientation and affinity. mdpi.com The presence of an ortho-halogen can also induce specific noncovalent interactions, such as halogen bonding with a backbone amide, which can stabilize a particular conformation required for biological recognition. researchgate.net Palladium-catalyzed methods have been developed for the specific ortho-chlorination and bromination of unprotected benzylamines, enabling systematic exploration of these positions. thieme-connect.com
Replacing the phenyl ring with a pyrimidine core has been a successful strategy in developing potent inhibitors for various targets. researchgate.net SAR studies on N-Benzyl-2-phenylpyrimidin-4-amine derivatives, for example, demonstrated that this core is well-tolerated. acs.org In one series, replacing a thiophene (B33073) moiety with a simple phenyl ring led to a modest improvement in potency, while further substitutions on the phenyl ring showed a relatively flat SAR. acs.org The incorporation of a pyrimidine ring can introduce crucial hydrogen bond acceptors that may enhance activity. researchgate.net A deconstruction-reconstruction strategy allows for the conversion of pyrimidines into other nitrogen heterocycles, such as azoles, providing a pathway to diversify the core structure and explore a wider range of interactions. nih.gov
| Compound/Analog | Modification | Biological Target/Assay | Activity (IC₅₀) |
| Analog 3 | Thiophene replaced with Phenyl | USP1/UAF1 Inhibition | 3.1 µM |
| Analog 12 | 4-Phenylbenzyl amine | USP1/UAF1 Inhibition | 3.7 µM |
| Analog 16 | 4-Pyridine incorporation | USP1/UAF1 Inhibition | 1.9 µM |
| Analog 17 | 3-Pyridine incorporation | USP1/UAF1 Inhibition | 1.1 µM |
Data sourced from studies on N-Benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors. acs.org
The propan-1-amine portion of the molecule is critical for its physicochemical properties and interaction with biological targets. The length and nature of the N-alkyl substituent can significantly modulate potency and selectivity.
Research on N-alkylated analogs of 4-methylamphetamine provides a clear example of this influence. A stepwise increase in the length of the amine substituent from methyl to ethyl, propyl, and butyl resulted in a progressive decrease in potency for inhibiting uptake at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov This suggests that a smaller alkyl group, such as the propyl group in the parent compound, may be optimal for fitting into the binding pocket of certain transporters, while longer chains introduce steric hindrance. nih.gov Specifically, while N-methyl and N-ethyl analogs acted as substrates at NET, the N-propyl and N-butyl versions did not. nih.gov
| 4-MA Analog | N-Alkyl Group | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| N-Methyl 4-MA | Methyl | 231 | 108 | 1064 |
| N-Ethyl 4-MA | Ethyl | 549 | 246 | 2154 |
| N-Propyl 4-MA | Propyl | 1480 | 794 | 4365 |
| N-Butyl 4-MA | Butyl | 5991 | 3139 | >10000 |
Data represents potency for uptake inhibition at monoamine transporters. nih.gov
Introducing additional heterocyclic rings to the this compound scaffold is a common strategy to explore new binding interactions and improve drug-like properties.
A variety of heterocyclic moieties have been successfully incorporated into related benzylamine (B48309) structures. For example, replacing a phenyl ring with 3-pyridine or 4-pyridine moieties resulted in compounds with potencies in the low micromolar range. acs.org The introduction of a tetrazole ring via the reaction of a nitrile precursor has also been shown to be a viable modification. acs.org Other studies have explored the incorporation of pyrazine (B50134), furan, thiophene, and triazole rings. mdpi.comnih.govnih.govmdpi.com Substituted N-benzylpyrazine-2-carboxamides have been investigated for antimycobacterial activity, where substituents on both the pyrazine and benzyl (B1604629) portions were found to be important. mdpi.com The synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling allows for the introduction of a thiophene ring and further derivatization. nih.gov Similarly, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol serves as a precursor for introducing a triazole moiety. mdpi.com These heterocyclic additions can serve as bioisosteres for the phenyl ring or act as appendages that can form additional hydrogen bonds or van der Waals interactions with the target protein, thereby enhancing affinity and selectivity. acs.orgmdpi.com
Conformational Analysis and Its Role in Biological Recognition
The three-dimensional shape, or conformation, of this compound and its analogs is a critical determinant of their biological activity. The molecule is flexible, with key rotatable bonds that allow it to adopt various spatial arrangements.
Spectroscopic and theoretical studies on the parent benzylamine molecule reveal that the Cα-N bond tends to be oriented nearly perpendicular to the plane of the aromatic ring. colostate.edu The molecule can exist in at least two stable low-energy conformations, often referred to as 'gauche' and 'anti' forms, which differ by the torsion angle around the Cα-N bond. colostate.edu The energy barrier between these conformers is typically small, meaning the molecule can readily interconvert between them.
The specific conformation adopted upon binding to a biological target is crucial for recognition. The substitution pattern on the aromatic ring and the nature of the N-alkyl group can influence the preferred conformation and thus the biological activity. mdpi.com For example, the introduction of an ortho-halogen substituent can lead to specific intramolecular interactions that stabilize a particular conformer. researchgate.net The geometry around the amine nitrogen is also important; for related benzylamine derivatives, a trigonal pyramidal geometry is often observed, which positions the substituents in a defined spatial arrangement. preprints.org The ability of a molecule to adopt the correct low-energy conformation to fit into a binding site—the "bioactive conformation"—is a key factor governing its potency. Understanding these conformational preferences is therefore essential for designing more effective analogs.
Rational Design Principles for Novel this compound Analogues
The rational design of new analogs based on the this compound scaffold leverages the SAR data to create molecules with enhanced activity and improved properties. This process involves a combination of established medicinal chemistry strategies and modern computational approaches.
One key principle is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. A common application of this is ring replacement , where the 4-bromophenyl ring might be swapped for other aromatic or heteroaromatic systems known to engage in similar interactions. nih.gov For example, replacing the phenyl ring with a pyrimidine or pyrazine can introduce hydrogen bonding capabilities while maintaining the necessary aromatic character. nih.gov Web-based tools can even suggest ring replacements that have a high probability of improving biological activity based on analyses of large medicinal chemistry databases. nih.gov
Structure-based design is another powerful approach, used when the three-dimensional structure of the biological target is known. Molecular docking can be used to predict how analogs will bind to the target, helping to prioritize the synthesis of compounds that are most likely to be active. researchgate.net This allows for the design of modifications that specifically target key residues in the binding pocket, for instance, by adding a functional group that can form a new hydrogen bond or hydrophobic interaction. nih.gov
Finally, scaffold hopping and diversification strategies aim to create novel core structures while retaining key pharmacophoric features. A "deconstruction-reconstruction" approach, for example, can be used to chemically transform a pyrimidine core within a complex molecule into other heterocycles like pyridines or azoles, enabling rapid exploration of SAR around the central scaffold. nih.gov These rational design principles, guided by accumulated SAR data, provide a systematic framework for the optimization of lead compounds derived from the this compound template. nih.govrsc.org
Biological and Pharmacological Research Endeavors
Investigation of Molecular Targets and Ligand-Receptor Interactions
The interaction of compounds containing the N-[(4-bromophenyl)methyl]propan-1-amine framework with biological macromolecules has been a subject of scientific inquiry, particularly concerning enzyme inhibition and receptor binding.
Monoamine oxidases (MAOs) are significant pharmacological targets for neurological disorders, and more recently, their role in certain cancers has been identified. mdpi.com Analogs of this compound have been investigated as MAO inhibitors. For instance, certain polyamine analogs have emerged as potent, reversible, and competitive inhibitors of both human MAO-A and MAO-B isoforms, with inhibitor constant (Kᵢ) values below 1 μM. mdpi.com The inhibition of MAO is critical as it can reduce the formation of potentially toxic byproducts from amine catabolism, such as hydrogen peroxide and ammonia (B1221849), which is a potential mechanism for neuroprotection. psychiatry-psychopharmacology.com
Beyond MAOs, related structures have shown inhibitory activity against other enzymes. A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.comresearchgate.net Compounds within this series bearing n-heptyl and n-octyl groups demonstrated good inhibition against AChE, suggesting that lipophilicity can enhance activity. juniperpublishers.com
The selectivity of a compound for its target receptor over others is a crucial aspect of drug development. While direct receptor binding data for this compound is limited, studies on more complex molecules incorporating the bromophenyl moiety provide insights. For example, Macitentan, an orally active dual endothelin receptor antagonist, features a 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl core structure. acs.orgresearchgate.net This indicates that the bromophenyl group is compatible with binding to endothelin receptors.
In other research, a compound known as ACP-103, which acts as a potent 5-hydroxytryptamine (5-HT)₂ₐ receptor inverse agonist, was found to competitively antagonize radioligand binding to human 5-HT₂ₐ receptors. nih.gov Although structurally distinct from this compound, these findings illustrate the utility of the broader phenylalkylamine scaffold in targeting key receptors within the central nervous system.
The interaction with neurotransmitter systems is often linked to enzyme inhibition and receptor binding activities. The inhibition of MAO, for example, directly impacts the levels of monoamine neurotransmitters, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.gov These biogenic amines are crucial for a wide range of physiological and psychological functions, and their dysregulation is implicated in numerous neurological and psychiatric disorders. mdpi.com
Furthermore, derivatives of the related compound N-methyl-3-phenylpropan-1-amine have been developed as probes for norepinephrine transporters (NET). nih.gov One such derivative displayed high and saturable binding to NET with a dissociation constant (Kd) of 0.53 nM. nih.gov This suggests that the propan-1-amine structure can be tailored to interact specifically with components of the noradrenergic system.
In Vitro Cellular Activity Assessments
The biological effects of this compound and related compounds have been further explored through in vitro assays on various cell lines, revealing potential antiproliferative and antimicrobial properties.
The 4-bromophenyl moiety has been identified as a key feature for the anticancer activity of certain molecules. nih.gov A variety of derivatives have demonstrated notable antiproliferative effects across different cancer cell lines. For instance, novel 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibited promising anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7). nih.gov
In other studies, polyamine analogs that were also effective MAO inhibitors showed significant antiproliferative effects on the LN-229 human glioblastoma cell line, with 50% growth inhibition (GI₅₀) values below 1 μM. mdpi.com Some compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. mdpi.com For example, treatment with a novel oleanolic acid derivative induced apoptosis in human breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF-7 (Breast Adenocarcinoma) | Active compared to standard drug (5-fluorouracil) | nih.gov |
| Polyamine Analogs (MAOIs) | LN-229 (Glioblastoma) | High antiproliferative activity (GI₅₀ < 1 µM) | mdpi.com |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | Percent Growth Inhibition (PGI) of 41.25% | mdpi.com |
| Adamantyl pyridin-4-ones | HCT 116 (Colon Carcinoma) | Active at low micromolar IC₅₀ concentrations | nih.gov |
Research has also explored the potential of this compound analogs as antimicrobial agents. Synthetic 1,3-bis(aryloxy)propan-2-amines have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) in the low micromolar range. nih.gov
Similarly, N-(4-bromophenyl)furan-2-carboxamide was found to be the most effective compound against several clinically isolated drug-resistant bacteria, particularly NDM-positive Acinetobacter baumannii. mdpi.com Another study on pyrazine (B50134) carboxamide derivatives containing a 4-bromo-3-methylphenyl group also reported antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com
| Compound/Derivative Class | Bacterial Strain(s) | Key Finding | Reference |
|---|---|---|---|
| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (incl. MRSA) | MIC values of 2.5–10 μg/ml (5.99–28.58 μM) | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | Most effective against NDM-positive A. baumannii | mdpi.com |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | XDR S. Typhi | Strongest activity with MIC of 6.25 mg/mL | mdpi.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli, C. albicans, A. niger | Promising activity comparable to standard drugs | nih.gov |
Biological and Pharmacological Research on this compound Remains Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and research articles, no specific studies detailing the biological and pharmacological properties of the chemical compound this compound were identified. The requested information regarding its antiviral properties, antioxidant activity, cell cycle modulation, and its efficacy in in vivo preclinical models, including murine models of bacterial infection, tumor xenograft models, and neuroprotective effect assessments, is not available in the public domain.
While research exists on structurally related compounds, such as other bromophenyl derivatives or N-benzylalkylamines, which have been investigated for a variety of biological activities, this body of work does not directly address this compound. Therefore, it is not possible to provide a detailed, evidence-based article on the specific pharmacological profile of this compound as outlined.
The absence of published research indicates that this compound may not have been a subject of significant biological or pharmacological investigation, or the findings from any such research have not been publicly disclosed. As a result, the creation of data tables and a thorough discussion of its research findings as requested cannot be fulfilled at this time.
Toxicological Considerations and Safety Profiling in Research Contexts
The comprehensive toxicological profile of this compound has not been extensively documented in publicly available literature. Therefore, a complete assessment of its potential hazards is not currently possible. However, by examining data from structurally similar compounds and the broader class of aromatic amines, a preliminary understanding of its potential toxicological characteristics and necessary safety precautions in a research setting can be inferred.
It is imperative for researchers to handle this compound with a high degree of caution, assuming it may possess hazards similar to related chemicals until specific data becomes available. The following subsections detail the current understanding based on analogous compounds and general chemical principles.
Hazard Identification and Classification
While no specific GHS classification exists for this compound, related compounds such as (R)-(+)-1-(4-Bromophenyl)ethylamine are classified as hazardous. fishersci.com Based on this, this compound is likely to be corrosive and capable of causing severe skin burns and eye damage. fishersci.com Inhalation of vapors or mist may lead to respiratory irritation. scbt.comcdhfinechemical.com
General Toxicological Profile of Structurally Related Compounds
Acute toxicity data for this compound is not available. fishersci.com For closely related compounds, the primary hazards identified are severe irritation and corrosion to the skin, eyes, and respiratory tract. fishersci.comcdhfinechemical.com Ingestion can cause severe damage to the gastrointestinal tract. fishersci.com The systemic toxicological properties following exposure have not been fully investigated for many analogous substances. fishersci.com
Genotoxicity and Mutagenicity
There are no specific studies on the genotoxicity or mutagenicity of this compound. fishersci.com However, the broader class of aromatic amines contains compounds that have demonstrated mutagenic and carcinogenic properties. ontosight.ainih.govresearchgate.net The genotoxicity of aromatic amines is often linked to their metabolic activation into reactive species that can interact with DNA. nih.gov Therefore, it is prudent to handle this compound as a potential mutagen until its genotoxic profile is formally evaluated.
Interactive Data Table: Hazard Profile of Analogous Compounds
| Hazard | Description | Source |
|---|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns and damage. | fishersci.com |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. | fishersci.com |
| Respiratory Irritation | Inhalation of vapors may cause respiratory tract irritation. | scbt.comcdhfinechemical.com |
| Acute Oral Toxicity | Harmful if swallowed. May cause severe damage to mucous membranes and gastrointestinal tract. | fishersci.comcdhfinechemical.com |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, strict safety protocols should be followed when handling this compound.
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. cdhfinechemical.com Eyewash stations and safety showers must be readily accessible. scbt.com
Personal Protective Equipment :
Eye/Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes. cdhfinechemical.com
Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. cdhfinechemical.com A lab coat or chemical-resistant apron is also required. scbt.com
Respiratory Protection : If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. fishersci.com
Spill and Exposure Procedures
In the event of a spill or exposure, the following procedures should be initiated immediately:
Spill : Evacuate the area and remove all ignition sources. cdhfinechemical.com Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. scbt.com The area should then be decontaminated.
Exposure :
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. cdhfinechemical.com
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. cdhfinechemical.com
Inhalation : Move the individual to fresh air. cdhfinechemical.com
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. cdhfinechemical.com
In all cases of exposure, seek immediate medical attention. fishersci.comcdhfinechemical.com
Storage and Disposal
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. fishersci.com
Disposal : Waste material should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. cdhfinechemical.com
Interactive Data Table: Recommended Safety Precautions
| Precaution | Details | Source |
|---|---|---|
| Ventilation | Use in a well-ventilated area, preferably a chemical fume hood. | cdhfinechemical.com |
| Eye Protection | Wear chemical safety goggles and a face shield. | cdhfinechemical.com |
| Skin Protection | Wear chemical-resistant gloves and a lab coat. | scbt.comcdhfinechemical.com |
| Spill Response | Absorb with inert material and dispose of as hazardous waste. | scbt.com |
| Disposal | Dispose of in accordance with all applicable regulations. | cdhfinechemical.com |
Computational Chemistry and Cheminformatics for N 4 Bromophenyl Methyl Propan 1 Amine Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[(4-bromophenyl)methyl]propan-1-amine, docking simulations are instrumental in identifying potential biological targets by predicting how the compound might interact with the binding sites of various proteins.
Researchers utilize molecular docking to screen large libraries of proteins to find those that can form a strong energetic interaction with the compound. The process involves placing the 3D structure of this compound into the active site of a target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. For benzylamine (B48309) derivatives, a common target for such studies is Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. tandfonline.comresearchgate.net Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. mdpi.com For instance, the benzylamine moiety can form crucial interactions within the enzyme's catalytic site. nih.gov
Table 1: Illustrative Molecular Docking Results of Benzylamine Analogs against MAO-B
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (µM) |
| Analog 1 | -8.5 | TYR435, GLN206, CYS172 | 0.52 |
| Analog 2 | -8.2 | TYR398, TYR188, ILE199 | 0.98 |
| Analog 3 | -7.9 | PHE343, LEU171, FAD | 1.45 |
This table presents hypothetical data based on typical findings for benzylamine derivatives to illustrate the output of molecular docking studies.
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. bohrium.com These methods provide a detailed understanding of the molecule's three-dimensional structure, electron distribution, and reactivity. nih.govnih.gov
DFT studies can calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For a molecule like this compound, these calculations can elucidate the influence of the bromine atom and the propyl group on the electronic properties of the benzylamine core.
Table 2: Calculated Electronic Properties of a Bromophenyl Derivative using DFT (B3LYP/6-31G level)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 2.1 Debye |
| Total Energy | -2850 Hartree |
This table contains exemplary data for a related bromophenyl compound to demonstrate the typical output of quantum chemical calculations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netmdpi.com For a series of compounds related to this compound, QSAR can be used to predict their activity and guide the synthesis of new, more potent derivatives. researchgate.net
The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity. bio-hpc.eu A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, including this compound. nih.gov This approach is invaluable for prioritizing which analogs to synthesize and test, saving significant time and resources. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling
In silico ADMET prediction is a crucial component of modern drug discovery, aiming to forecast the pharmacokinetic and toxicological properties of a compound. cambridge.org For this compound, various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. nih.gov
These predictive models are often built using large datasets of compounds with experimentally determined ADMET properties. cambridge.org Predicting potential issues, such as poor absorption or high toxicity, at an early computational stage allows for the modification of the chemical structure to improve its drug-like properties. nih.govimrpress.com For aromatic amines, a class to which this compound belongs, predicting potential mutagenicity is a key concern that can be addressed with in silico tools. imrpress.comimrpress.com
Table 3: Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | > 90% | High |
| Blood-Brain Barrier (BBB) Penetration | High | Likely CNS active |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
This table shows illustrative ADMET predictions for a compound of this class.
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. mdpi.com For a compound like this compound, a pharmacophore model can be developed based on its structure and the known active conformations of similar ligands.
This model, which might include features like a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and hydrophobic groups, serves as a 3D query for virtual screening of large compound databases. nih.gov Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. arxiv.orgresearchgate.net This process can rapidly identify a diverse set of potential "hit" compounds that share the key pharmacophoric features of this compound, providing a starting point for the discovery of novel ligands with similar or improved activity. mdpi.comresearchgate.net
Conformational Dynamics and Molecular Mechanics Simulations
Molecular mechanics simulations, particularly molecular dynamics (MD), are used to study the movement of atoms and molecules over time. springernature.comduke.edu These simulations provide a detailed picture of the conformational flexibility of this compound and its interactions with biological targets. nih.govnih.gov
By simulating the compound in a solvated environment or within the active site of a protein, researchers can observe how it adapts its shape and forms stable interactions. youtube.com Conformational analysis helps to identify the low-energy, biologically relevant conformations of the molecule. colostate.eduutdallas.edulibretexts.org MD simulations can also be used to refine the results of molecular docking by providing a more dynamic and realistic model of the ligand-protein complex, assessing its stability and the persistence of key interactions over time. nih.gov This level of detail is critical for understanding the precise mechanism of action and for the rational design of improved analogs.
Advanced Spectroscopic and Analytical Characterization for Research Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1D NMR (¹H, ¹³C) Spectral Analysis
One-dimensional NMR spectra offer primary insights into the molecular structure by identifying the different chemical environments of hydrogen and carbon atoms. While direct experimental spectra for N-[(4-bromophenyl)methyl]propan-1-amine are not widely published, a detailed prediction based on established chemical shift principles and data from analogous structures like 4-bromobenzylamine, n-propylamine, and N-(4-bromobenzyl)aniline provides a reliable analytical framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the propyl and methyl groups. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The aliphatic protons will exhibit specific multiplicities due to spin-spin coupling with adjacent protons. The N-H proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal all unique carbon environments. The 4-bromophenyl ring will produce four distinct signals: two for the protonated carbons and two for the quaternary carbons (one bearing the bromine and one attached to the benzyl (B1604629) group). The three carbons of the propyl chain and the benzylic methylene (B1212753) carbon will appear in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Data The following data are predicted based on standard additive models and analysis of structurally similar compounds. Solvent: CDCl₃.
Interactive Table: Predicted ¹H NMR Spectral Data
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-a | 0.95 | Triplet (t) | 7.4 | 3H |
| H-b | 1.55 | Sextet | 7.2 | 2H |
| H-c | 2.60 | Triplet (t) | 7.1 | 2H |
| H-d | 3.75 | Singlet (s) | N/A | 2H |
| H-e | 7.25 | Doublet (d) | 8.2 | 2H |
| H-f | 7.45 | Doublet (d) | 8.2 | 2H |
| N-H | ~1.5 (variable) | Broad Singlet (br s) | N/A | 1H |
Interactive Table: Predicted ¹³C NMR Spectral Data
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 11.5 |
| C-2 | 23.0 |
| C-3 | 51.5 |
| C-4 | 53.5 |
| C-5 | 139.0 |
| C-6 | 130.5 |
| C-7 | 131.6 |
| C-8 | 121.0 |
2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle, confirming the connections established by 1D NMR and revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the terminal methyl protons (H-a) and the adjacent methylene protons (H-b), and between H-b and the methylene protons next to the nitrogen (H-c). The aromatic protons (H-e and H-f) would show a cross-peak, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.75 ppm (H-d) would correlate with the carbon signal at ~53.5 ppm (C-4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different spin systems. Key expected correlations would include the benzylic protons (H-d) to the aromatic quaternary carbon (C-5) and the ipso-carbon (C-8), confirming the attachment of the benzyl group. Correlations from the N-H proton to adjacent carbons (C-3 and C-4) would also be anticipated.
Interactive Table: Predicted Key 2D NMR Correlations
| Experiment | Correlating Nuclei (Proton) | Correlating Nuclei (Proton/Carbon) | Structural Information Confirmed |
|---|---|---|---|
| COSY | H-a (t, ~0.95 ppm) | H-b (sextet, ~1.55 ppm) | C1-C2 bond connectivity |
| H-b (sextet, ~1.55 ppm) | H-c (t, ~2.60 ppm) | C2-C3 bond connectivity | |
| H-e (d, ~7.25 ppm) | H-f (d, ~7.45 ppm) | Ortho-relationship in the phenyl ring | |
| HSQC | H-d (s, ~3.75 ppm) | C-4 (~53.5 ppm) | C-H attachment of the benzyl methylene |
| H-c (t, ~2.60 ppm) | C-3 (~51.5 ppm) | C-H attachment of the N-CH₂ | |
| HMBC | H-d (benzyl CH₂) | C-5, C-6, C-7 | Benzyl group connection to the aromatic ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Calculated Molecular Data
Molecular Formula: C₁₀H₁₄BrN
Monoisotopic Mass (for ⁷⁹Br): 227.0310 Da
Monoisotopic Mass (for ⁸¹Br): 229.0290 Da
An experimental HRMS spectrum would be expected to show peaks corresponding to these exact masses for the protonated molecule ([M+H]⁺), confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
In MS/MS, the molecular ion is isolated and fragmented to produce daughter ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, the primary fragmentation pathways are predictable based on the known behavior of N-benzylalkylamines. libretexts.org
Alpha-Cleavage: The most favorable cleavage for amines occurs at the C-C bond alpha to the nitrogen atom. This would result in the loss of an ethyl radical from the propyl chain, leading to a stable iminium ion.
Benzylic Cleavage: Cleavage of the C-N bond can generate a 4-bromobenzyl cation. This cation is known to rearrange to the highly stable tropylium (B1234903) ion, a common feature in the mass spectra of benzyl compounds. youtube.com
Interactive Table: Predicted Major Fragment Ions in MS/MS
| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 228/230 | [C₁₀H₁₅BrN]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 198/200 | [C₈H₁₀BrN]⁺ | Alpha-cleavage: Loss of C₂H₅• (ethyl radical) |
| 170/172 | [C₇H₆Br]⁺ | Benzylic cleavage: Formation of 4-bromobenzyl cation |
| 91 | [C₇H₇]⁺ | Rearrangement of the benzyl fragment to tropylium ion (loss of Br•) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, a secondary amine, a key feature would be a single, weak to medium intensity N-H stretching band in the region of 3300-3350 cm⁻¹. libretexts.org Other characteristic absorptions would include C-H stretching from the aromatic and aliphatic groups, and C-N stretching. The p-substitution on the benzene ring typically gives rise to a strong absorption band in the 800-850 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretching of the aromatic ring would be a prominent feature. The N-H stretching bands of n-propylamine have been observed in Raman spectra between 3300 and 3330 cm⁻¹. researchgate.net
Interactive Table: Predicted Key Vibrational Modes
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | 3300 - 3350 (weak-medium) | 3300 - 3330 (medium) | Characteristic of a secondary amine. |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) | |
| Aliphatic C-H Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) | Asymmetric and symmetric stretches of CH₂ and CH₃ groups. |
| C=C Aromatic Ring Stretch | 1590, 1485 (medium-strong) | 1590, 1485 (strong) | |
| C-N Stretch | 1100 - 1250 (medium) | 1100 - 1250 (weak) | |
| Aromatic C-H Out-of-Plane Bend | 800 - 850 (strong) | 800 - 850 (weak) | Indicative of 1,4-disubstitution. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When UV or visible light is absorbed, it promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the primary chromophore is the 4-bromophenyl group.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the benzene ring. Specifically, π → π* transitions, which involve the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π) orbitals, are characteristic of aromatic systems. These typically result in strong absorption bands. The presence of the bromine atom and the alkylamine substituent on the benzene ring can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The lone pair of electrons on the nitrogen atom of the amine group can also participate in n → σ transitions, though these are often weaker and may be obscured by the more intense π → π* transitions.
Based on analyses of similar aromatic amines and brominated aromatic compounds, the expected UV-Vis absorption data for this compound in a polar solvent like ethanol (B145695) are summarized below. researchgate.netrasayanjournal.co.in
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |
| ~210 nm | High | π → π |
| ~265 nm | Moderate | π → π |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the qualitative and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed for molecules like this compound, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
In this method, a solution of the compound is injected into the HPLC system. The components are separated based on their differential partitioning between the stationary phase and the mobile phase. The purity of the sample is determined by integrating the area of the peaks detected by a UV detector set to a wavelength where the compound absorbs strongly (e.g., 265 nm). The percentage purity is calculated by dividing the peak area of the main component by the total area of all detected peaks. This technique is highly sensitive and can detect impurities at very low levels. nih.govthermofisher.com
Table 2: Representative HPLC Purity Analysis Report
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time | 4.82 min |
| Peak Area | 185,400 mAUs |
| Total Peak Area | 186,950 mAUs |
| Calculated Purity | 99.17% |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile compounds. While this compound has moderate volatility, its analysis can be improved through derivatization, such as acylation, to create a more volatile and thermally stable derivative. researchgate.net
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. As the separated components exit the GC column, they enter the mass spectrometer, which ionizes them, typically via electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z).
The mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, key fragmentation pathways include alpha-cleavage at the C-N bond and cleavage of the bromophenyl group. miamioh.edulibretexts.orgyoutube.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, leading to M+ and M+2 peaks of similar intensity for bromine-containing fragments. researchgate.netacs.org
Table 3: Predicted Major Mass Fragments in EI-MS of this compound
| m/z (Mass/Charge) | Ion Structure | Fragmentation Pathway |
| 243 / 245 | [C10H14BrN]+• | Molecular Ion (M+•) |
| 199 / 201 | [C7H7Br]+• | Loss of C3H8N• (propylamine radical) |
| 169 / 171 | [C7H6Br]+ | Formation of bromotropylium ion |
| 170 / 172 | [C7H7BrN]+• | Alpha-cleavage: Loss of C3H7• (propyl radical) |
| 91 | [C7H7]+ | Tropylium ion (from loss of Br•) |
| 72 | [C4H10N]+ | Propylamine fragment from alpha-cleavage |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.com This technique provides unambiguous proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
To perform the analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the crystalline lattice and the arrangement of atoms within the unit cell can be elucidated. semanticscholar.orgresearchgate.net
The resulting structural data are crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing and influence the material's physical properties. While a specific crystal structure for this compound is not publicly available, a hypothetical data set based on similar small organic molecules illustrates the type of information obtained. researchgate.netnih.gov
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Value |
| Chemical Formula | C10H14BrN |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.15 |
| b (Å) | 5.98 |
| c (Å) | 18.23 |
| β (°) | 98.5 |
| Volume (ų) | 1095 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.47 |
Applications and Future Research Directions
N-[(4-bromophenyl)methyl]propan-1-amine as a Building Block in Complex Chemical Synthesis
The structure of this compound, featuring a brominated aromatic ring, a secondary amine, and a propyl group, makes it a versatile synthetic intermediate. The bromine atom on the phenyl ring is a key functional handle for a variety of cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures.
The presence of the bromine atom allows for the application of well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, thereby allowing for the introduction of a wide array of substituents at the para-position of the phenyl ring. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group, leading to the synthesis of biaryl compounds, a common motif in many biologically active molecules.
The secondary amine functionality also offers a site for further chemical modification. It can undergo N-alkylation or N-acylation to introduce additional diversity into the molecular structure. This dual reactivity—at the brominated ring and the amine group—makes this compound a valuable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl-substituted propan-1-amines |
| Heck Coupling | Alkene, Pd catalyst, base | Styrenyl-substituted propan-1-amines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted propan-1-amines |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diamine derivatives |
| N-Alkylation | Alkyl halide, base | Tertiary amines |
| N-Acylation | Acyl chloride or anhydride, base | Amides |
This table is illustrative and based on general reactions of brominated amines.
Potential as a Lead Compound in Drug Discovery and Development
The introduction of a bromine atom into a molecular scaffold can significantly influence its pharmacological properties. Bromine can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. semanticscholar.org The 4-bromophenyl motif is present in a number of approved drugs and clinical candidates, highlighting the utility of this structural element in medicinal chemistry.
While the specific biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules suggests several potential therapeutic areas for investigation. For example, derivatives of benzylamine (B48309) have been explored for a wide range of biological activities, including as antimicrobial and anticancer agents. wikipedia.orgacs.org The presence of the bromine atom could enhance these activities or confer novel ones.
The exploration of this compound as a lead compound would involve the synthesis of a library of analogues with modifications at the amine and the aromatic ring. These analogues would then be screened against a panel of biological targets to identify potential therapeutic applications. Structure-activity relationship (SAR) studies would be crucial to optimize the initial hits and develop potent and selective drug candidates.
Table 2: Examples of Biologically Active Brominated Compounds and Their Therapeutic Areas
| Compound Class | Example | Therapeutic Area |
|---|---|---|
| Brominated Alkaloids | Bromo-tryptophan derivatives | Anticancer, Antimicrobial |
| Brominated Indoles | 5-Bromo-DMT | Psychedelic research |
| Brominated Phenols | Bromophenols from marine algae | Antioxidant, Antimicrobial |
| Synthetic Brominated Heterocycles | Brominated pyrimidines | Antiviral, Anticancer |
This table provides examples of the diverse biological activities of brominated compounds and is not specific to this compound.
Integration with Nanotechnology and Drug Delivery Systems
The field of nanotechnology offers exciting opportunities for the development of advanced drug delivery systems. Functionalized nanoparticles can be used to improve the solubility, stability, and targeted delivery of therapeutic agents. nih.gov The chemical properties of this compound make it a candidate for integration with various nanoparticle platforms.
The amine group can be used to covalently attach the molecule to the surface of nanoparticles, such as gold nanoparticles or quantum dots, that have been functionalized with appropriate reactive groups. This would allow for the creation of targeted drug delivery systems, where the nanoparticle serves as a carrier to deliver the brominated amine to a specific site in the body.
Furthermore, the lipophilic nature of the bromophenyl group could facilitate the encapsulation of the compound within lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles. This could help to protect the drug from degradation in the bloodstream and control its release profile. The bromine atom itself could also serve as a useful imaging agent in certain contexts, for example, in X-ray imaging, due to its high atomic number.
Table 3: Potential Nanotechnology-Based Drug Delivery Strategies for Brominated Amines
| Nanoparticle Type | Functionalization/Encapsulation Method | Potential Advantage |
|---|---|---|
| Gold Nanoparticles | Covalent attachment via the amine group | Targeted delivery, imaging |
| Liposomes | Encapsulation within the lipid bilayer | Improved solubility, controlled release |
| Polymeric Micelles | Encapsulation within the hydrophobic core | Enhanced stability, passive targeting |
| Quantum Dots | Surface conjugation | Theranostics (therapy and diagnostics) |
This table presents hypothetical applications in nanotechnology and is not based on specific studies of this compound.
Challenges and Opportunities in this compound Research
While the potential applications of this compound are promising, there are several challenges that need to be addressed in its research and development. A primary challenge is the limited availability of published data on its synthesis, characterization, and biological activity. This necessitates foundational research to establish reliable synthetic routes and to perform a comprehensive evaluation of its physicochemical and pharmacological properties.
Another challenge lies in the potential for off-target toxicity, which is a concern for many halogenated compounds. Thorough toxicological studies will be required to assess the safety profile of this compound and its derivatives.
Despite these challenges, there are significant opportunities. The versatility of the molecule as a synthetic building block opens up a vast chemical space for exploration. The development of efficient and scalable synthetic methods for this compound and its analogues would be a valuable contribution to the field of organic synthesis. Furthermore, a systematic investigation of its biological activities could lead to the discovery of novel therapeutic agents for a range of diseases.
Emerging Methodologies and Interdisciplinary Approaches in Brominated Amine Research
The field of brominated amine research is continuously evolving, with new synthetic methodologies and interdisciplinary approaches emerging. Advances in catalysis, such as the development of more efficient and selective palladium and copper catalysts, are enabling the synthesis of complex brominated amines with greater precision and control. researchgate.net
Flow chemistry is another emerging technology that offers significant advantages for the synthesis of brominated compounds, including improved safety, scalability, and reaction control. nih.gov The application of flow chemistry to the synthesis of this compound could provide a more sustainable and efficient manufacturing process.
An interdisciplinary approach, combining synthetic chemistry, computational modeling, and high-throughput screening, will be essential to fully realize the potential of brominated amines like this compound. Computational tools can be used to predict the properties and activities of virtual compound libraries, guiding the design of new molecules with desired characteristics. High-throughput screening can then be used to rapidly evaluate the biological activities of these compounds, accelerating the drug discovery process.
Q & A
Q. What are the common synthetic routes for N-[(4-bromophenyl)methyl]propan-1-amine, and what critical parameters affect yield?
Methodological Answer: A typical route involves alkylation of 4-bromobenzyl halides (e.g., bromide or chloride) with propan-1-amine under basic conditions (e.g., NaH or K₂CO₃). Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or THF improve reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance rate and side-product formation .
- Stoichiometry : Excess propan-1-amine (1.5–2 eq) ensures complete alkylation . Yields range from 55–62% based on analogous syntheses of bromophenyl amines .
Q. How can NMR and mass spectrometry confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- A triplet at δ 2.5–3.0 ppm (CH₂NH) and a singlet at δ 3.7–4.0 ppm (Ar-CH₂-N) confirm the benzylamine backbone.
- Aromatic protons (4-bromophenyl) appear as a doublet (δ 7.2–7.5 ppm) .
- MS : Molecular ion [M+H]⁺ at m/z 228/230 (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms the molecular formula C₁₀H₁₃BrN .
Q. What are the IUPAC naming conventions for branched amines like this compound?
Methodological Answer: The parent chain is propan-1-amine (3 carbons with NH₂ at C1). Substituents are prefixed with "N-" to denote attachment to nitrogen:
- "4-Bromophenylmethyl" is prioritized as the larger substituent .
- Example validation: For N-ethyl-N-methylpropan-1-amine, substituents are listed alphabetically .
Advanced Research Questions
Q. How can enantiomeric purity be assessed and controlled during synthesis of chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min indicate resolution .
- Synthesis control : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) during alkylation can enforce stereochemistry .
Q. What strategies minimize byproducts during alkylation of 4-bromobenzyl halides with propan-1-amine?
Methodological Answer:
- Byproduct mitigation :
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The C-Br bond enables:
- Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives .
- Buchwald–Hartwig amination : Forms C-N bonds with amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) . Note: Steric hindrance from the benzyl group may require elevated temperatures (100–120°C) .
Q. What in vitro assays are suitable for preliminary bioactivity assessment?
Methodological Answer:
- Receptor binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive amines .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (IC₅₀ values <100 μM suggest therapeutic potential) .
Q. How can stability under storage conditions be evaluated, and what degradation products form?
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 6 months. Monitor via HPLC for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
